molecular formula C22H28N2O2S B5675666 N-[(3S*,4R*)-1-(9H-fluoren-2-ylmethyl)-4-isopropylpyrrolidin-3-yl]methanesulfonamide

N-[(3S*,4R*)-1-(9H-fluoren-2-ylmethyl)-4-isopropylpyrrolidin-3-yl]methanesulfonamide

Cat. No. B5675666
M. Wt: 384.5 g/mol
InChI Key: UWJDDMAXRHDFSE-FCHUYYIVSA-N
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Description

The compound is part of a broader class of organic compounds known for their intricate molecular architecture and diverse chemical properties. Its synthesis, molecular structure, chemical reactions, and properties are subjects of interest in organic and medicinal chemistry research due to their potential applications in various fields.

Synthesis Analysis

The synthesis of related methanesulfonamide compounds involves multiple steps, including the use of solid-phase synthesis techniques and various reagents to introduce the specific functional groups and structural features characteristic of these molecules (Králová et al., 2019). These processes highlight the complexity and the need for precise control over the reaction conditions to achieve the desired product.

Molecular Structure Analysis

The molecular and supramolecular structures of related compounds have been extensively studied, revealing details about their conformation and interactions. For example, studies on N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide show varied conformations and hydrogen bonding patterns that influence their molecular arrangement and stability (Jacobs et al., 2013).

properties

IUPAC Name

N-[(3S,4R)-1-(9H-fluoren-2-ylmethyl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2S/c1-15(2)21-13-24(14-22(21)23-27(3,25)26)12-16-8-9-20-18(10-16)11-17-6-4-5-7-19(17)20/h4-10,15,21-23H,11-14H2,1-3H3/t21-,22+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJDDMAXRHDFSE-FCHUYYIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CC1NS(=O)(=O)C)CC2=CC3=C(C=C2)C4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CN(C[C@H]1NS(=O)(=O)C)CC2=CC3=C(C=C2)C4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3S*,4R*)-1-(9H-fluoren-2-ylmethyl)-4-isopropylpyrrolidin-3-yl]methanesulfonamide

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